2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone
Overview
Description
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is an organic compound that belongs to the class of phthalazinones This compound is characterized by the presence of a thiazole ring attached to the phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone typically involves the reaction of 2-methylphthalazinone with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(5-imidazolyl)-1(2H)-phthalazinone
- 2-Methyl-4-(5-pyridyl)-1(2H)-phthalazinone
- 2-Methyl-4-(5-pyrazolyl)-1(2H)-phthalazinone
Uniqueness
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone is a compound belonging to the phthalazinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data from recent studies.
Chemical Structure and Properties
The compound features a thiazole ring and a phthalazinone core, contributing to its unique reactivity and biological profile. The molecular formula is CHNOS, and it has a molecular weight of 220.25 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of phthalazinones, including this compound, exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : A series of thiazolylphthalazine derivatives were synthesized and tested against various bacterial strains. Notably, compounds showed enhanced activity against Gram-negative bacteria compared to Gram-positive strains .
- Zone of Inhibition : Specific derivatives exhibited zone inhibition percentages exceeding that of standard drugs like Gentamycin, indicating potent antimicrobial effects .
Compound | Zone Inhibition (%) | Bacterial Strain |
---|---|---|
4d | 117 | Salmonella sp. |
7b | 105 | Salmonella sp. |
Control | - | Gentamycin |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, several phthalazinone derivatives demonstrated significant anti-inflammatory effects comparable to standard medications like etoricoxib .
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation .
Anticancer Activity
Research indicates that phthalazinone derivatives possess anticancer properties:
- Cell Line Studies : Compounds have shown moderate sensitivity against renal cancer cell lines (UO-31), suggesting potential as anticancer agents .
- Mechanistic Insights : The interaction with specific molecular targets involved in cancer proliferation pathways is under investigation, with some compounds exhibiting promising results in inhibiting tumor growth in vitro .
Case Studies
- Antimicrobial Efficacy Study : A study synthesized various thiazolylphthalazine derivatives and assessed their antimicrobial activity against multiple strains. Results indicated that certain compounds had significantly higher inhibition rates than established antibiotics.
- Anti-inflammatory Research : Another research focused on the synthesis of phthalazinone derivatives and tested their efficacy in reducing inflammation in animal models. Results showed that specific compounds could effectively reduce swelling and pain comparable to traditional anti-inflammatory drugs.
Properties
IUPAC Name |
2-methyl-4-(1,3-thiazol-5-yl)phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-15-12(16)9-5-3-2-4-8(9)11(14-15)10-6-13-7-17-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHISOZRMVLEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CN=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160169 | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137382-10-6 | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137382106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-(5-thiazolyl)-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.